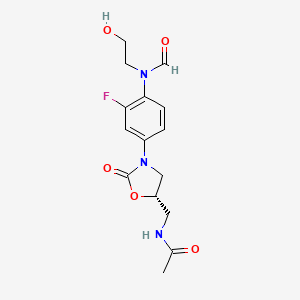
N-(2-Hydroxyethyl)-N-methylformamide Linezolid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N-methylformamide Linezolid is a synthetic antibacterial agent belonging to the oxazolidinone class. It is known for its unique mechanism of action and is primarily used to treat infections caused by Gram-positive bacteria. Linezolid is particularly effective against multi-drug resistant strains, making it a valuable tool in combating antibiotic resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methylformamide Linezolid involves multiple steps. One common method includes the cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis. This process yields 4-hydroxymethyl-1,3-oxazolidin-2-ones, which are key intermediates in the synthesis of Linezolid . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of Linezolid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalysts and reagents to facilitate the formation of the oxazolidinone ring, which is crucial for the compound’s antibacterial activity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N-methylformamide Linezolid undergoes various chemical reactions, including:
Oxidation: Linezolid can be oxidized to form different derivatives, which may exhibit varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups in Linezolid, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride for cyclization, triazabicyclodecene for catalysis, and various oxidizing and reducing agents to modify the functional groups .
Major Products
The major products formed from these reactions are typically derivatives of Linezolid with modified antibacterial properties. These derivatives are often studied for their potential use in treating resistant bacterial infections .
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N-methylformamide Linezolid has a wide range of scientific research applications:
Chemistry: Linezolid is used as a model compound in the study of oxazolidinone synthesis and reactivity.
Biology: It is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Linezolid is a critical drug in the treatment of infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
Industry: The compound is used in the development of new antibiotics and in the study of drug synthesis and production methods
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N-methylformamide Linezolid involves the inhibition of bacterial protein synthesis. Linezolid binds to the bacterial ribosome, specifically the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-Hydroxyethyl)-N-methylformamide Linezolid include:
Tedizolid: Another oxazolidinone with similar antibacterial activity but with a different pharmacokinetic profile.
Contezolid: A newer oxazolidinone with potential advantages in terms of reduced side effects and improved efficacy.
Uniqueness
This compound is unique due to its broad-spectrum activity against Gram-positive bacteria and its effectiveness against multi-drug resistant strains. Its unique mechanism of action, involving the inhibition of bacterial protein synthesis, sets it apart from other antibiotics that target different bacterial processes .
Propriétés
Formule moléculaire |
C15H18FN3O5 |
|---|---|
Poids moléculaire |
339.32 g/mol |
Nom IUPAC |
N-[[(5S)-3-[3-fluoro-4-[formyl(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C15H18FN3O5/c1-10(22)17-7-12-8-19(15(23)24-12)11-2-3-14(13(16)6-11)18(9-21)4-5-20/h2-3,6,9,12,20H,4-5,7-8H2,1H3,(H,17,22)/t12-/m0/s1 |
Clé InChI |
SAJDCPOMFLWPNH-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)C=O)F |
SMILES canonique |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















